Delta9-THC-C8 -

Delta9-THC-C8

Catalog Number: EVT-15524324
CAS Number:
Molecular Formula: C24H36O2
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Delta9-THC-C8 primarily involves the following methods:

  • Isomerization: This process converts cannabidiol into Delta8-Tetrahydrocannabinol using acid catalysts like hydrochloric acid or p-toluenesulfonic acid. The reaction conditions and duration can significantly affect the yield and purity of the resulting cannabinoids .
  • Hydrogenation: Following the formation of Delta8-Tetrahydrocannabinol, hydrogenation can be employed to convert it into Delta9-THC-C8. This process typically yields a mixture of stereoisomers depending on the specific conditions used during hydrogenation .

Technical details regarding the synthesis include:

  • Reagents: Common reagents include dichloromethane, toluene, and various acids for isomerization.
  • Conditions: Reaction conditions such as temperature, pressure, and reaction time are crucial for optimizing yields and minimizing by-products .
Molecular Structure Analysis

Delta9-THC-C8 has a molecular formula of C24H36O2C_{24}H_{36}O_2 and a molecular weight of approximately 360.57 g/mol. Its structure features a tricyclic terpenoid framework similar to that of other tetrahydrocannabinols but with a distinct double bond configuration. The double bond in Delta9-THC-C8 is located between the ninth and tenth carbon atoms in its structure, differentiating it from other cannabinoids like Delta8-Tetrahydrocannabinol, which has a double bond between the eighth and ninth carbons .

Structural Data

  • Chemical Structure: The compound exhibits a complex arrangement of carbon rings typical for cannabinoids.
  • 3D Conformation: The stereochemistry plays a significant role in its interaction with cannabinoid receptors.
Chemical Reactions Analysis

Delta9-THC-C8 can undergo various chemical reactions typical of cannabinoids, including:

  • Oxidation: Susceptible to oxidation, leading to degradation products.
  • Hydrolysis: Can react with water under certain conditions to form hydrolyzed products.

Technical details about these reactions include:

  • Reaction Conditions: Temperature and presence of light can accelerate degradation.
  • By-products: Synthesis may yield various by-products that require purification processes to ensure product safety .
Mechanism of Action

Delta9-THC-C8 exerts its effects primarily through interaction with cannabinoid receptors CB1 and CB2 in the human body. It acts as a partial agonist at these receptors, similar to Delta9-Tetrahydrocannabinol but with differing potency levels.

Process Details

  • Binding Affinity: Delta9-THC-C8 has a lower binding affinity for CB1 receptors compared to Delta9-Tetrahydrocannabinol, resulting in milder psychoactive effects.

Pharmacokinetics

Following ingestion, Delta9-THC-C8 undergoes metabolic conversion via hepatic cytochrome P450 enzymes into active metabolites, which contribute to its pharmacological effects .

Physical and Chemical Properties Analysis

Delta9-THC-C8 possesses several notable physical and chemical properties:

  • Appearance: Typically found as an oily liquid at room temperature.
  • Viscosity: Highly viscous with low volatility.

Relevant Data

  • Lipophilicity: Exhibits high lipophilicity (log P ≈ 7.4), influencing its absorption and distribution within biological systems.
  • Stability: The structural differences confer increased stability compared to other tetrahydrocannabinols, enhancing shelf life and resistance to oxidation .
Applications

Delta9-THC-C8 has garnered interest in various scientific applications:

  • Pharmacological Research: Investigated for its potential therapeutic effects, particularly in pain management and anxiety reduction.

Scientific Uses

Research continues into its efficacy compared to other cannabinoids like Delta9-Tetrahydrocannabinol and Delta8-Tetrahydrocannabinol, particularly focusing on understanding its safety profile and pharmacodynamics .

Synthesis and Isomerization Pathways

Hemp-Derived Biosynthetic Precursors

Role of Cannabidiol (CBD) as a Substrate for Isomerization

Cannabidiol (CBD), a major non-psychoactive cannabinoid abundant in industrial hemp (Cannabis sativa L.), serves as the primary biosynthetic precursor for Delta9-THC-C8 production. CBD’s molecular structure features hydroxyl groups at C-1 and C-5 positions and an open-ring terpenoid moiety, enabling acid-mediated cyclization into tetrahydrocannabinol analogs. Unlike Delta9-THC, CBD lacks affinity for CB1 receptors, making it an ideal starting material for controlled psychoactive cannabinoid synthesis [2] [8]. Under physiological conditions, CBD does not spontaneously convert to Delta9-THC in humans, as confirmed by clinical studies monitoring metabolite profiles after oral CBD administration [2]. However, in vitro chemical processes leverage CBD’s labile structure for targeted isomerization. Industrial-scale production typically utilizes purified CBD isolates (>99%) derived from hemp extraction, capitalizing on the 2018 U.S. Farm Bill’s legalization of hemp-derived cannabinoids [3] [9].

Acid-Catalyzed Cyclization Mechanisms in Delta9-THC-C8 Production

The conversion of CBD to Delta9-THC-C8 relies on Brønsted or Lewis acid catalysts that protonate CBD’s isoprenyl group, initiating electrophilic cyclization. p-Toluenesulfonic acid (pTSA) in refluxing toluene (110°C) predominantly yields Delta8-THC via Δ9-CBD isomerization to Δ8-CBD, followed by ring closure (Table 1) [6]. In contrast, boron trifluoride etherate (BF₃·Et₂O) in dichloromethane at 0°C favors Delta9-THC formation (66.7%) through tertiary carbenium ion intermediates [6]. Molecular modeling reveals that pTSA’s dimerization under dry conditions reduces catalytic availability, slowing Delta9-THC-C8 formation, while BF₃’s monomeric nature enhances Delta9 selectivity [6]. Side reactions include dehydration to olivetol or Δ10-THC, with dichloromethane or toluene solvents often introducing halogenated or aromatic residues [3] [9]. Impurity profiles vary significantly with catalyst choice, temperature, and reaction duration, necessitating stringent purification.

Table 1: Catalyst Impact on CBD Cyclization Product Distribution

CatalystSolventTemperaturePrimary ProductYield (%)Key Byproducts
pTSAToluene110°CΔ8-THC84–86Δ9-THC, olivetol
BF₃·Et₂OCH₂Cl₂0°CΔ9-THC66.7iso-THC (27%), Δ8-THC

Laboratory-Based Synthetic Methodologies

Optimization of Multi-Step Isomerization Protocols

Delta9-THC-C8 synthesis requires precise control to minimize undesired isomers. A two-step approach first isomerizes CBD to Delta8- or Delta9-THC, followed by side-chain modification. In the initial cyclization, catalysts like indium(III) triflate or trimethylsilyl triflate enhance Delta9-THC-C8 selectivity by stabilizing carbocation transition states [7] [10]. Subsequent alkylation extends the pentyl side chain to octyl using Friedel-Crafts acylation, though this risks terpenoid degradation [1] [5]. Single-step protocols employing hydrochloric acid or sulfuric acid in nonpolar solvents (e.g., heptane) achieve direct cyclization but generate complex byproduct suites, including 9α- and 9β-hydroxyhexahydrocannabinols (HHC) [3] [10]. Advanced systems now integrate continuous-flow reactors for improved temperature modulation and reduced reaction times (e.g., 60–90 minutes vs. 24 hours batchwise) [7]. These systems yield Delta9-THC-C8 concentrations >95% but require HPLC-UV or GC-MS for real-time monitoring to prevent over-reaction to cannabinol (CBN) [4] [5].

Table 2: Common Impurities in Synthetic Delta9-THC-C8

ImpurityOriginDetection MethodRelative Abundance (%)
Δ8-THCCBD isomerization side productGC-MS, HPLC-UV5–15
9β-OH-HHCAcidic over-reductionLC-QTOF-MS1–8
OlivetolDehydroxylationNMR, FT-IR0.5–3
Residual tolueneIncomplete solvent removalHeadspace GC-FIDVariable

Challenges in Purification and Residual Solvent Management

Post-synthesis purification remains a critical bottleneck due to structural similarities between Delta9-THC-C8 and byproducts like Delta8-THC or HHC isomers. Silica gel chromatography with stepwise elution (e.g., hexane → ethyl acetate) partially resolves these but suffers from low throughput [7] [10]. Industrial-scale countercurrent chromatography improves separation but retains chlorinated solvents (e.g., chloroform), posing contamination risks [7]. Distillation under reduced pressure (0.05 mmHg, 157–160°C) effectively isolates Delta9-THC-C8 as a colorless oil but degrades thermolabile impurities like terpenoids [8]. Residual solvent management is equally challenging: The U.S. Food and Drug Administration (FDA) reports dichloromethane, toluene, and heptane as common contaminants in commercial cannabinoid products due to inadequate post-reaction stripping [9]. Current protocols employ rotary evaporation coupled with nitrogen sparging, yet gas chromatography-flame ionization detection (GC-FID) often reveals solvent levels exceeding 50 ppm [3] [9]. Solid-phase extraction (SPE) using C18-modified silica reduces solvents to <10 ppm but may adsorb 15–20% of target cannabinoids [5] [10].

Table 3: Analytical Methods for Delta9-THC-C8 Purification Assessment

TechniqueTarget AnalytesDetection LimitThroughput
GC-MSResidual solvents, Δ8/Δ9 isomers0.1 ppm (solvents)Moderate
HPLC-PDACannabinoid purity0.05% (w/w)High
HS-GC-FIDVolatile organics2 ppmHigh
LC-QTOF-MSNovel impurities (e.g., HHC)0.001 ng/mLLow

Properties

Product Name

Delta9-THC-C8

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-octyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-18-15-21(25)23-19-14-17(2)12-13-20(19)24(3,4)26-22(23)16-18/h14-16,19-20,25H,5-13H2,1-4H3/t19-,20-/m1/s1

InChI Key

SFWRRSGOJSILSQ-WOJBJXKFSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

CCCCCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.